

Technical Guide: Ethyl 2,6-dichloroisonicotinate for Research and Development

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Compound of Interest

Compound Name: Ethyl 2,6-dichloroisonicotinate

Cat. No.: B155263

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2,6-dichloroisonicotinate**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its commercial availability, purity grades, synthesis, and analytical methodologies, offering a valuable resource for professionals in research and development.

Commercial Availability and Purity

Ethyl 2,6-dichloroisonicotinate (CAS No. 1604-14-4) is readily available from a variety of commercial suppliers. It is typically offered in research quantities, with purities generally ranging from 95% to over 98%. For applications requiring stringent quality control, it is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier. A sample CoA would provide precise data on purity, levels of specific impurities, residual solvents, and water content.

Below is a summary of typical specifications available from commercial suppliers.

Parameter	Typical Specification	Analytical Method
Purity (Assay)	≥ 95% - 99%	GC-MS, HPLC
Appearance	White to off-white solid or crystalline powder	Visual Inspection
Melting Point	67-71 °C	Melting Point Apparatus
Molecular Formula	C ₈ H ₇ Cl ₂ NO ₂	-
Molecular Weight	220.05 g/mol	-

Synthesis of Ethyl 2,6-dichloroisonicotinate

The synthesis of **Ethyl 2,6-dichloroisonicotinate** is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.^{[1][2]} The use of excess ethanol helps to drive the equilibrium towards the formation of the ester product.

Experimental Protocol: Fischer Esterification

The following protocol describes a general procedure for the synthesis of **Ethyl 2,6-dichloroisonicotinate**.

Materials:

- 2,6-dichloroisonicotinic acid
- Absolute Ethanol
- Concentrated Sulfuric Acid (or Thionyl Chloride)
- Sodium Bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate

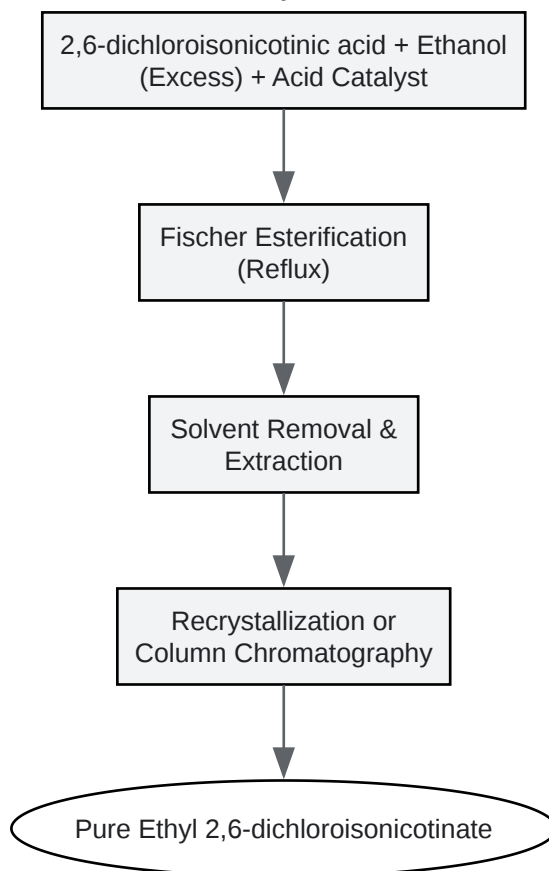
- Diethyl Ether (or other suitable organic solvent)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, suspend 2,6-dichloroisonicotinic acid in an excess of absolute ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. Alternatively, for a more controlled reaction, 2,6-dichloroisonicotinic acid can be converted to its acid chloride using thionyl chloride, followed by the addition of ethanol.
- Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Ethyl 2,6-dichloroisonicotinate**.
- The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis Workflow of Ethyl 2,6-dichloroisonicotinate



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Caption: Synthesis workflow for **Ethyl 2,6-dichloroisonicotinate**.

Analytical Methods for Purity Determination

The purity of **Ethyl 2,6-dichloroisonicotinate** is crucial for its intended application and is typically assessed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are capable of separating and quantifying the main component as well as any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like **Ethyl 2,6-dichloroisonicotinate**. It provides both qualitative and quantitative information, allowing for the identification of impurities based on their mass spectra and retention times.

Typical GC-MS Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250-280 °C.
- Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 80-100 °C and ramping up to 280-300 °C to ensure the elution of all components.
- Carrier Gas: Helium at a constant flow rate.
- Detector: Mass Spectrometer (MS) operated in Electron Ionization (EI) mode.

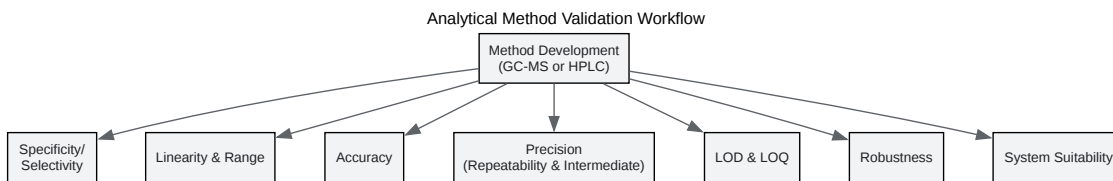
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for purity determination and impurity profiling, especially for non-volatile or thermally labile impurities that may not be suitable for GC analysis. A reversed-phase method is commonly used for compounds of this nature.

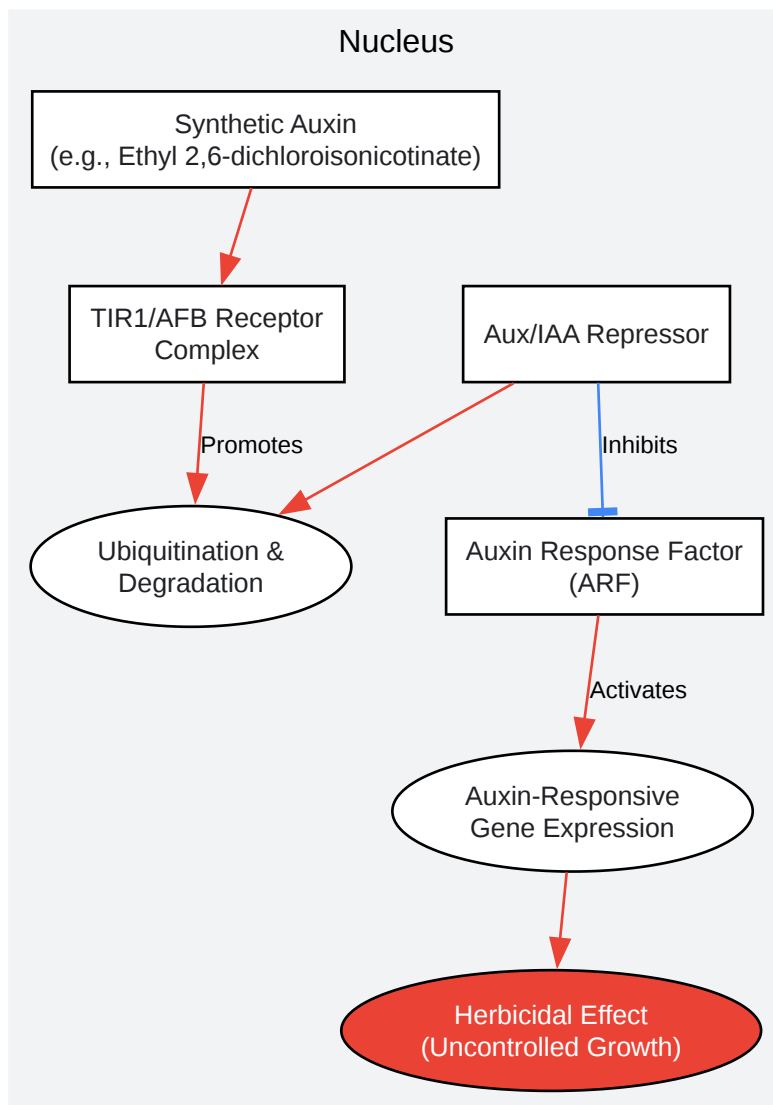
Typical HPLC Parameters:

- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
- Flow Rate: 0.8-1.2 mL/min.
- Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
- Column Temperature: 25-40 °C.

The general workflow for analytical method validation is illustrated below:



Simplified Auxin Signaling Pathway



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